

Technical Monograph: 2-(4-Chlorobenzoyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)benzoic acid

CAS No.: 60839-51-2

Cat. No.: B7733809

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Chemical Dynamics, Industrial Synthesis, and Pharmaceutical Applications

Executive Summary

2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3) serves as a critical aryl-benzoyl scaffold in the synthesis of phthalimidine-class diuretics (e.g., Chlorthalidone) and anthraquinone derivatives. Unlike simple carboxylic acids, this molecule exhibits complex ring-chain tautomerism, existing in equilibrium between an open keto-acid form and a cyclic pseudo-acid (lactol) form. This monograph provides a rigorous technical analysis of its physicochemical properties, Friedel-Crafts manufacturing protocols, and downstream reactivity, designed for application scientists and process chemists.

Molecular Identity & Physicochemical Profile[1][2][3] [4][5]

The dual functionality of **2-(4-Chlorobenzoyl)benzoic acid**—possessing both a carboxylic acid and a diaryl ketone—defines its solubility and reactivity profile.

Table 1: Physicochemical Constants

Property	Value	Technical Note
CAS Number	85-56-3	
IUPAC Name	2-(4-Chlorobenzoyl)benzoic acid	Synonyms: 4'-Chloro-2-benzoylbenzoic acid; -(4-Chlorobenzoyl)benzoic acid
Molecular Formula	C ₁₄ H ₉ ClO ₃	
Molecular Weight	260.67 g/mol	
Melting Point	147–150 °C	Sharp melting point indicates high purity; broadens significantly with hydration.[1]
pKa (Predicted)	3.26 ± 0.36	Acidity is modulated by the electron-withdrawing benzoyl group.
Solubility	Soluble in: Acetonitrile, Ethanol, dilute Alkali. Sparingly soluble in: Water (0.28 g/L), Cold Benzene.	Dissolves in aqueous NaOH via carboxylate formation; reprecipitates upon acidification.
Appearance	White to off-white crystalline powder	Hygroscopic tendencies in fine powder form.

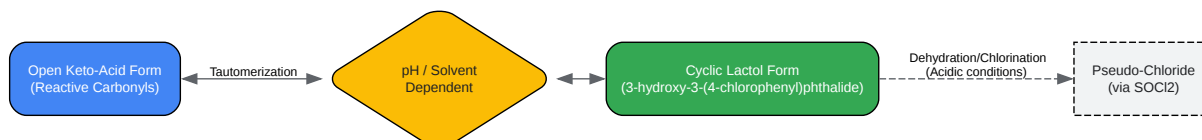
Structural Dynamics: The Lactol Equilibrium

A critical, often overlooked feature of 2-acylbenzoic acids is ring-chain tautomerism. In solution and solid state, the molecule does not exist solely as the open keto-acid. It equilibrates with a cyclic lactol (3-hydroxy-3-arylphthalide) form.

- Open Form (A): Reactive as a ketone and carboxylic acid. Dominant in basic solution (as carboxylate).
- Cyclic Form (B): Reactive as a lactol/pseudo-acid. Dominant in acidic conditions and responsible for the formation of "pseudo-chlorides" (3-chloro-3-arylphthalides) rather than

acyl chlorides when treated with thionyl chloride ().

Diagram 1: Tautomeric Equilibrium



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Caption: The reversible ring-closure of **2-(4-Chlorobenzoyl)benzoic acid** dictates its reactivity toward chlorinating agents.

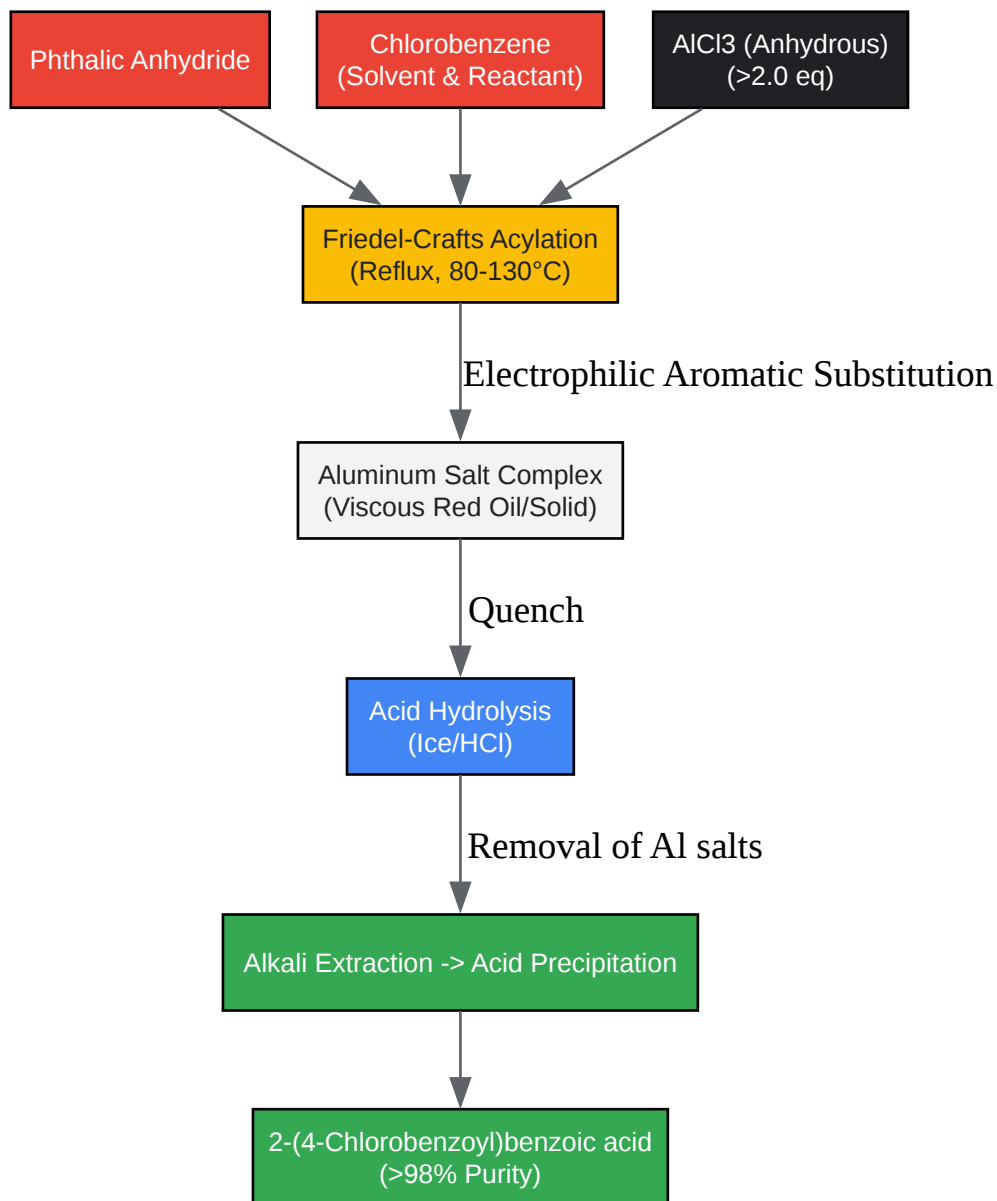
Industrial Synthesis: Friedel-Crafts Acylation

The standard industrial route involves the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. This reaction is highly sensitive to Lewis acid stoichiometry.

Mechanism & Stoichiometry

- Reagents: Phthalic Anhydride + Chlorobenzene (Excess/Solvent).[2]
- Catalyst: Anhydrous Aluminum Chloride ().[2][3]
- Critical Ratio: A minimum of 2.0 - 2.2 equivalents of per equivalent of anhydride is required.
 - Reasoning: The first equivalent complexes with the carbonyl oxygen of the anhydride to generate the acylium ion. The second equivalent complexes with the product (the keto-acid aluminum salt), preventing catalyst poisoning. Using <2 equivalents results in stalled conversion.

Diagram 2: Synthesis Workflow



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Caption: Industrial workflow for the production of **2-(4-Chlorobenzoyl)benzoic acid** via Friedel-Crafts acylation.

Experimental Protocol (Lab Scale Validation)

- Setup: Flame-dried 500 mL 3-neck flask, reflux condenser, guard tube, mechanical stirrer (magnetic stirring often fails due to viscosity).

- Charging: Charge 0.2 mol Phthalic Anhydride and 120 mL dry Chlorobenzene.
- Catalyst Addition: Add 0.48 mol (excess) powdered Anhydrous in portions over 30 mins. Caution: Exothermic.
- Reaction: Heat to reflux (~130°C) for 3–4 hours. Evolution of HCl gas will cease upon completion.
- Quench: Pour the hot, viscous red reaction mass onto 500g crushed ice/HCl mixture.
- Workup:
 - Steam distill to remove excess chlorobenzene.
 - Dissolve solid residue in 10% (filters out insoluble alumina/tars).
 - Acidify filtrate with conc. HCl to precipitate the product.[4]
 - Recrystallize from Toluene or dilute Ethanol.

Key Application: Manufacturing Chlorthalidone[9]

The primary pharmaceutical utility of **2-(4-Chlorobenzoyl)benzoic acid** is as the precursor for Chlorthalidone, a thiazide-like diuretic. The transformation requires converting the keto-acid scaffold into a sulfonated phthalimidine core.

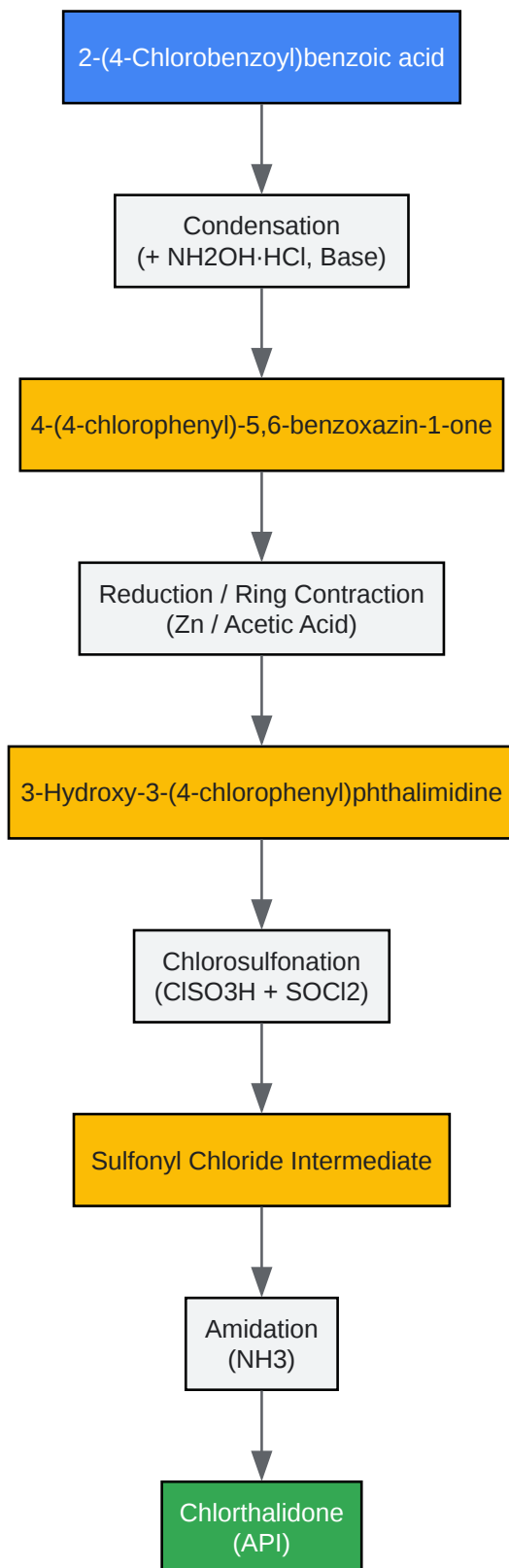
Reaction Pathway

Modern industrial patents (e.g., WO2005065046) utilize a hydroxylamine-mediated pathway to avoid hazardous nitration steps found in legacy processes.

- Condensation: Reaction with Hydroxylamine () forms a benzoxazinone or hydroxy-phthalimidine intermediate.
- Functionalization: Chlorosulfonation introduces the sulfonyl chloride group on the activated chlorophenyl ring.

- Amidation: Reaction with ammonia yields the sulfonamide.

Diagram 3: Chlorthalidone Synthesis Pathway



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Caption: Modern synthesis of Chlorthalidone avoiding nitration, utilizing the **2-(4-Chlorobenzoyl)benzoic acid** scaffold.

Analytical Characterization

Validating the identity of **2-(4-Chlorobenzoyl)benzoic acid** requires differentiating it from phthalic anhydride (starting material) and anthraquinone byproducts.

Spectroscopic Data

Method	Diagnostic Signals	Interpretation
^1H NMR (500 MHz, CDCl_3)	δ 7.35–7.39 (m, 3H) δ 7.58 (dt, 1H) δ 7.63–7.67 (m, 3H) δ 8.08 (d, 1H) δ 9.85 (br s, 1H)	The broad singlet at 9.85 ppm confirms the carboxylic acid proton.[3] The aromatic region shows the specific substitution pattern of the ortho-disubstituted benzene and the para-substituted chlorobenzene rings.
MS (ESI)	259.0 $[\text{M}-\text{H}]^-$	Negative ion mode typically shows the deprotonated molecular ion.
IR Spectroscopy	$\sim 1690\text{ cm}^{-1}$ (C=O Acid) $\sim 1660\text{ cm}^{-1}$ (C=O Ketone) $2500\text{--}3000\text{ cm}^{-1}$ (O-H Broad)	Distinct carbonyl stretches separate the ketone from the acid. Absence of anhydride doublets ($1760/1790\text{ cm}^{-1}$) confirms hydrolysis.

Handling, Stability & Safety

- Hazard Classification: Irritant (Skin/Eye/Respiratory). H315, H319, H335.[1]
- Storage: Store in well-closed containers. The substance is stable under ambient conditions but should be protected from moisture to prevent clumping.

- Cyclization Risk: Upon heating with strong acids (e.g., Polyphosphoric acid), the compound undergoes cyclodehydration to form 2-chloroanthraquinone. This is a common impurity if reaction temperatures during synthesis or workup are uncontrolled.

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